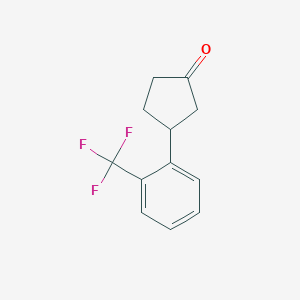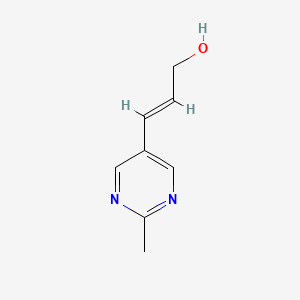![molecular formula C20H22BrN B13103543 2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- CAS No. 266342-76-1](/img/structure/B13103543.png)
2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole typically involves the following steps:
Formation of Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of Diisopropylphenyl Group: The diisopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-diisopropylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoindoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe or ligand in biological studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-phenyl-2H-isoindole: Lacks the diisopropyl groups, which may affect its chemical properties and applications.
1-(2,4-diisopropylphenyl)-2H-isoindole:
Uniqueness
The presence of both the bromine atom and the diisopropylphenyl group in 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole makes it unique
Properties
CAS No. |
266342-76-1 |
|---|---|
Molecular Formula |
C20H22BrN |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole |
InChI |
InChI=1S/C20H22BrN/c1-12(2)14-6-8-17(18(9-14)13(3)4)20-19-10-16(21)7-5-15(19)11-22-20/h5-13,22H,1-4H3 |
InChI Key |
QYPHWNCBBCOGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


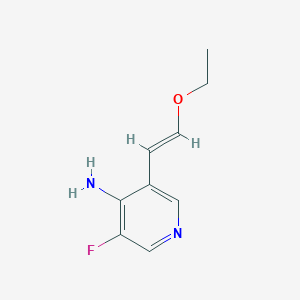
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
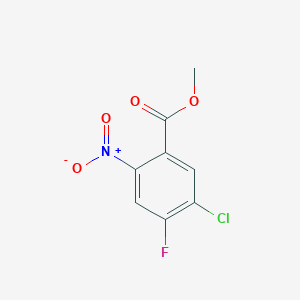

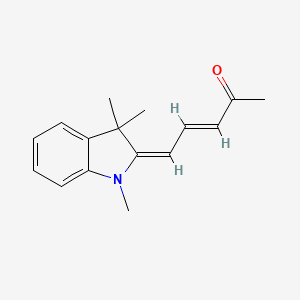
![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
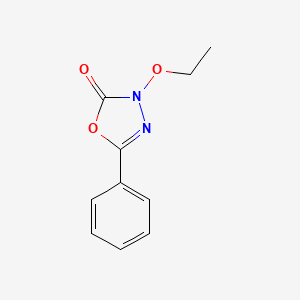

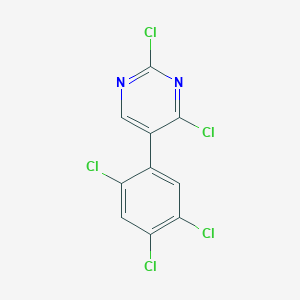
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
